molecular formula C7H5LiN3O2 B6211933 Lithium(1+) imidazo(1,2-a)pyrazine-3-carboxylate CAS No. 2731014-45-0

Lithium(1+) imidazo(1,2-a)pyrazine-3-carboxylate

Cat. No.: B6211933
CAS No.: 2731014-45-0
M. Wt: 170.1 g/mol
InChI Key: DVMUXPYHLLDMTN-UHFFFAOYSA-N
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Description

Evolution of Imidazo[1,2-a]pyrazine (B1224502) Chemistry: From Foundational Discoveries to Emerging Research Areas

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has garnered considerable attention due to its prevalence in pharmacologically active molecules. rsc.orgtsijournals.com The foundational synthesis of this ring system typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.gov Over the years, synthetic methodologies have expanded to include more sophisticated and efficient approaches, such as iodine-catalyzed one-pot three-component reactions. nih.govrsc.org

Early research into imidazo[1,2-a]pyrazine derivatives uncovered a range of biological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. nih.govacs.org More recent investigations have revealed their potential as inhibitors of enzymes like ENPP1, which is relevant in cancer immunotherapy, and as modulators of AMPA receptors, which are implicated in neurological disorders. acs.orgnih.gov The versatility of this scaffold has led to its exploration in various therapeutic areas, including as antibacterial, anti-inflammatory, and antiviral agents. tsijournals.comnih.gov The ongoing development of synthetic methods and the expanding scope of biological applications continue to drive research in this area. rsc.org

Academic Significance of N-Heterocyclic Carboxylates as Ligand Scaffolds and Functional Moieties in Chemical Systems

N-heterocyclic carboxylates are a crucial class of organic compounds that serve as versatile building blocks in the construction of more complex molecular architectures. Their ability to act as ligands in coordination chemistry is of particular significance. The presence of both a heteroaromatic ring system and a carboxylate group allows for diverse coordination modes with metal ions.

The carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion, leading to the formation of a wide array of coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org The N-heterocyclic component, in this case, the imidazo[1,2-a]pyrazine ring, can also participate in coordination through its nitrogen atoms, further influencing the resulting structure and properties of the metal complex. These compounds are not only of interest for their structural diversity but also for their potential applications in areas such as catalysis, gas storage, and photoluminescence. acs.org

Role of Lithium-Containing Species in Advanced Materials Science and Synthetic Methodologies Beyond Traditional Applications

Lithium, the lightest alkali metal, has long been a staple in organic synthesis, primarily in the form of organolithium reagents for C-C bond formation. However, the role of lithium-containing species has expanded significantly into advanced materials science. Lithium coordination polymers, for instance, are being investigated for their potential as electrode materials in lithium-ion batteries. rsc.org The coordination chemistry of the lithium ion is a rich field of study, with the Li+ ion exhibiting coordination numbers ranging from 4 to 6, allowing for the formation of diverse topologies and conformations with multidentate ligands. iaea.org

In crystal engineering, lithium ions are used to construct multidimensional structures with tailored properties. rsc.orgul.ie The synthesis of lithium-organic frameworks has been achieved through solvothermal methods, yielding materials with unique structural motifs and potential applications in guest-dependent photoluminescence. acs.org The study of lithium carboxylate frameworks provides insights into the coordination environments and can inform the design of new functional materials. acs.orgresearchgate.net

Identification of Research Gaps and Novel Perspectives in the Investigation of Lithium-Coordinated Imidazo[1,2-a]pyrazine Derivatives

While the chemistry of imidazo[1,2-a]pyrazines and the coordination chemistry of lithium have been independently well-explored, the intersection of these two areas presents several research gaps and opportunities for novel investigations. The specific compound, lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, represents a relatively underexplored area.

Detailed structural characterization, for instance, through single-crystal X-ray diffraction of this particular salt, would provide valuable insights into its solid-state structure and coordination patterns. Furthermore, a systematic investigation of its reactivity and utility as a building block in the synthesis of more complex molecules and coordination compounds is warranted. The exploration of its potential applications in materials science, for example, as a component in luminescent materials or as a precursor for porous frameworks, remains an open avenue for research. Computational studies on the electronic and photophysical properties of this specific lithium salt could also guide experimental efforts and uncover new potential applications. researchgate.netresearchgate.net

Aims and Objectives of Academic Investigations into Lithium(1+) Imidazo[1,2-a]pyrazine-3-carboxylate

Academic investigations into lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate are driven by a set of clear aims and objectives designed to fill the identified research gaps. A primary objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions for the synthesis of the parent imidazo[1,2-a]pyrazine-3-carboxylic acid and its subsequent conversion to the lithium salt.

A second major aim is the thorough characterization of the compound's physicochemical properties. This encompasses spectroscopic analysis (NMR, IR, etc.), thermal analysis, and, crucially, single-crystal X-ray diffraction to elucidate its solid-state structure. Understanding the coordination behavior of the lithium ion with the imidazo[1,2-a]pyrazine-3-carboxylate ligand is a key objective.

Finally, a significant goal is to explore the potential applications of this compound. This involves investigating its utility as a synthon in organic synthesis, its role as a ligand in the construction of novel coordination polymers and MOFs, and an assessment of its potential in materials science, for example, in the development of new luminescent or electronic materials.

Properties

CAS No.

2731014-45-0

Molecular Formula

C7H5LiN3O2

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)5-3-9-6-4-8-1-2-10(5)6;/h1-4H,(H,11,12);

InChI Key

DVMUXPYHLLDMTN-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CN2C(=CN=C2C=N1)C(=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Lithium 1+ Imidazo 1,2 a Pyrazine 3 Carboxylate

Precursor Synthesis: Advanced Approaches to Imidazo[1,2-a]pyrazine-3-carboxylic Acid

The foundational step in producing the target lithium salt is the efficient synthesis of its corresponding carboxylic acid precursor. This involves the construction of the core imidazo[1,2-a]pyrazine (B1224502) ring system followed by the introduction of a carboxylate group at the C3 position.

Cyclization Strategies for the Imidazo[1,2-a]pyrazine Ring System

The creation of the fused bicyclic imidazo[1,2-a]pyrazine core is a critical step, with several methodologies developed to achieve this structure. A prevalent and traditional method involves the condensation reaction between a 2-aminopyrazine (B29847) and an α-haloketone. rsc.org This approach, while effective, has led to the development of more advanced, efficient, and environmentally benign strategies.

Modern cyclization strategies often employ multicomponent reactions (MCRs), which offer the advantage of combining three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. The Groebke–Blackburn–Bienaymé reaction (GBB-3MCR) is a notable example, reacting a 2-aminoazine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyrazine scaffold. mdpi.comresearchgate.net This reaction can be performed under sustainable conditions, for instance, using green solvents like eucalyptol. researchgate.net

Another significant strategy involves oxidative coupling and tandem reactions. rsc.org These methods often utilize catalysts to facilitate the formation of the bicyclic system under milder conditions. For instance, copper-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported, a method that could be adapted for pyrazine (B50134) analogs. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reaction times and often improving yields for the heteroannulation of 2-aminopyrazines with α-bromoketones in green solvents like water-isopropanol mixtures. rsc.org

Interactive Table 1: Comparison of Cyclization Strategies for Imidazo[1,2-a]pyrazine Ring Synthesis

Strategy Reactants Key Features Typical Catalysts/Conditions Reference
Classical Condensation 2-Aminopyrazine, α-Haloketone Traditional, well-established Often requires heating, may use a base rsc.org
Groebke–Blackburn–Bienaymé 2-Aminopyrazine, Aldehyde, Isocyanide Multicomponent, high atom economy Lewis or Brønsted acids (e.g., Sc(OTf)₃, HClO₄), Green solvents mdpi.comresearchgate.net
Oxidative Coupling 2-Aminopyrazine, Ketone/Alkyne Forms C-N and C-C bonds in one pot Copper salts (e.g., CuI), often with an oxidant (air) organic-chemistry.org
Microwave-Assisted Annulation 2-Aminopyrazine, α-Bromoketone Rapid, improved yields, energy efficient Catalyst-free, H₂O-IPA solvent, microwave irradiation rsc.org

Regioselective Functionalization at the C3 Position for Carboxylate Formation

Once the imidazo[1,2-a]pyrazine ring is formed, the next critical step is the introduction of a carboxylic acid group specifically at the C3 position. This position is electronically favored for electrophilic substitution. rsc.org A direct approach for this transformation is C-H carbonylation. While specific examples for the imidazo[1,2-a]pyrazine are not abundant, metal-free, visible-light photoredox catalysis has been successfully used for the C3-carbonylation of the analogous imidazo[1,2-a]pyridines using nitrones as the carbonyl source. researchgate.net This method offers a green alternative to traditional metal-catalyzed carbonylation reactions.

Another powerful strategy for C3 functionalization involves the use of organometallic intermediates. Regioselective metalations of the imidazo[1,2-a]pyrazine scaffold can be achieved using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl. This creates a nucleophilic center at the C3 position, which can then be quenched with an appropriate electrophile. For carboxylation, CO₂ would be the ideal electrophile to introduce the carboxylate group in a highly regioselective manner.

Furthermore, alkoxycarbonylation at the C3 position of imidazo[1,2-a]pyridines has been achieved using rose bengal as a photocatalyst with carbazates, which introduces an ester group that can subsequently be hydrolyzed to the desired carboxylic acid. nih.gov This visible-light-induced method avoids harsh reagents and conditions.

Evaluation of Novel Catalytic Systems and Multicomponent Reactions for Precursor Synthesis

The synthesis of the imidazo[1,2-a]pyrazine core has been significantly advanced by the exploration of novel catalytic systems. Iodine has been identified as an efficient, inexpensive, and benign catalyst for the three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide at room temperature. rsc.orgnih.gov This method provides good yields and simplifies the workup procedure. nih.gov

Various Lewis and Brønsted acids have been evaluated for their efficacy in catalyzing the Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyrazine synthesis. Scandium triflate (Sc(OTf)₃) and perchloric acid (HClO₄) have been shown to be effective. researchgate.net The choice of catalyst can influence reaction times and yields, and optimization is often substrate-dependent.

Multicomponent reactions (MCRs) remain at the forefront of efficient synthesis. mdpi.com They allow for the construction of complex molecules like substituted imidazo[1,2-a]pyrazines in a single step, which is highly advantageous for creating libraries of compounds. rsc.org The GBB-3MCR, for example, is a versatile tool for synthesizing these scaffolds. mdpi.com The use of green solvents, such as eucalyptol, in these MCRs further enhances their environmental credentials. researchgate.net

Interactive Table 2: Catalytic Systems for Imidazo[1,2-a]pyrazine Synthesis via MCRs

Catalyst Reaction Type Advantages Typical Conditions Reference
Iodine (I₂) Three-component condensation Low cost, mild conditions, readily available Room temperature, solvent such as MeOH rsc.orgnih.gov
Scandium Triflate (Sc(OTf)₃) Groebke–Blackburn–Bienaymé High efficiency for certain substrates Eucalyptol solvent, 80 °C researchgate.net
Perchloric Acid (HClO₄) Groebke–Blackburn–Bienaymé Effective Brønsted acid catalyst Eucalyptol solvent, 80 °C researchgate.net
Catalyst-Free Microwave-assisted annulation Avoids metal contamination, simple H₂O-IPA, microwave irradiation rsc.org

Salt Formation: Strategies for Efficient and High-Purity Synthesis of Lithium(1+) Imidazo[1,2-a]pyrazine-3-carboxylate

The final step in the synthesis is the conversion of imidazo[1,2-a]pyrazine-3-carboxylic acid to its lithium salt. This process requires careful control of reaction conditions to ensure high purity and yield of the final product.

Reaction Conditions Optimization: Solvent Effects, Temperature, and Stoichiometry

The formation of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is typically achieved by reacting the carboxylic acid precursor with a suitable lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃). The optimization of this acid-base reaction is critical.

Solvent Effects: The choice of solvent is paramount as it affects the solubility of both the carboxylic acid and the resulting lithium salt, which in turn influences the reaction rate and the purity of the precipitated product. For lithium carboxylate formation, polar solvents are generally preferred. A mixture of solvents may be employed to fine-tune solubility and facilitate crystallization. For instance, in the synthesis of other lithium carboxylates, water has been used, sometimes with additives to enhance solubility. The use of fluorinated carboxylate esters as solvents has been explored for lithium-ion batteries, as they can offer low viscosity and low freezing points, although their direct application in synthesis needs to be evaluated. rsc.org

Temperature: Temperature plays a crucial role in both the reaction kinetics and the crystallization process. Higher temperatures can increase the rate of salt formation and the solubility of the reactants. However, a controlled cooling process is often necessary to induce crystallization and obtain a product with high purity and a desirable crystal morphology. For some lithium salts, operating at very low temperatures (e.g., -40 to -70 °C) is critical for performance in applications like batteries, which suggests that the stability of the salt at various temperatures is an important consideration. researchgate.netnih.gov

Stoichiometry: Precise control of the stoichiometry between the carboxylic acid and the lithium base is essential. An excess of either reactant can lead to impurities in the final product. Typically, a slight excess of the carboxylic acid might be used to ensure complete consumption of the base, followed by a purification step to remove the unreacted acid.

Scale-Up Considerations and Process Intensification Strategies for Lithium(1+) Imidazo[1,2-a]pyrazine-3-carboxylate

The successful transition from laboratory-scale synthesis to large-scale production of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate necessitates careful consideration of several key factors to ensure efficiency, safety, and economic viability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is central to this endeavor. For the synthesis of related imidazo[1,2-a]pyridine (B132010) and pyrazine derivatives, several strategies have been explored that offer potential for the scale-up of the target compound.

One of the primary considerations in scaling up the synthesis of imidazo[1,2-a]pyrazine systems is the management of reaction conditions. Many traditional synthetic methods require harsh conditions, such as high temperatures and the use of non-environmentally friendly solvents, which can lead to side product formation and complicate purification at a larger scale. Modern approaches focus on milder and more efficient reaction protocols. For instance, the use of alternative energy sources like microwave irradiation has been shown to accelerate reactions, often leading to cleaner conversions and higher yields in the synthesis of imidazo[1,2-a]pyridine derivatives. This method allows for efficient and homogeneous heating, which can be advantageous in a large-scale setting.

Furthermore, gram-scale synthesis of related imidazo[1,2-a]pyridine scaffolds has been successfully demonstrated without a significant loss of efficiency, indicating the potential for large-scale applications of these synthetic methodologies. acs.org The selection of green solvents, such as water-isopropanol mixtures, in combination with microwave-assisted synthesis, presents an eco-friendly and efficient pathway for the production of imidazo[1,2-a]pyrazine derivatives. acs.org

Key Scale-Up Considerations:

ParameterLaboratory ScalePilot/Industrial Scale
Reaction Vessel Glassware (flasks)Glass-lined or stainless steel reactors
Heating/Cooling Heating mantles, oil bathsJacket heating/cooling systems
Reagent Addition Manual additionControlled addition via pumps
Mixing Magnetic or overhead stirrersImpellers, baffles
Work-up Liquid-liquid extraction in separatory funnelsCentrifugal extractors, continuous extractors
Isolation Evaporation, filtrationCrystallization tanks, centrifuges, dryers

Purification Techniques and Crystallization Protocols for Research-Grade Material

Obtaining high-purity lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is crucial for its use in research and development, as impurities can significantly impact biological and chemical studies. The purification strategy is largely dependent on the nature of the impurities generated during the synthesis.

Following the synthesis, the crude product is typically subjected to a series of purification steps. A common initial work-up procedure for related imidazo[1,2-a]pyrazine derivatives involves diluting the reaction mixture with water and extracting the product with an organic solvent such as ethyl acetate. mdpi.com The organic layer is then washed with water and brine to remove inorganic salts and other water-soluble impurities. mdpi.com The organic layer is subsequently dried over an anhydrous salt like sodium sulfate and concentrated under reduced pressure. mdpi.com

For obtaining research-grade material, column chromatography is a frequently employed technique. The crude product is adsorbed onto a stationary phase, such as silica gel, and eluted with a suitable solvent system to separate the desired compound from byproducts and unreacted starting materials. The choice of eluent is critical and is often determined through preliminary analysis by thin-layer chromatography (TLC).

Crystallization is the final and often most critical step in obtaining highly pure, crystalline material. The selection of an appropriate solvent or solvent system is paramount for successful crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for maximum recovery of the purified product upon cooling. For imidazo[1,2-a]pyrimidine derivatives, methanol (B129727) has been used as a crystallization solvent. The process typically involves dissolving the purified compound in a minimal amount of a hot solvent and then allowing the solution to cool slowly and undisturbed, which promotes the formation of well-defined crystals. In some cases, a mixture of solvents may be necessary to achieve the desired solubility profile.

General Purification and Crystallization Protocol:

StepProcedurePurpose
1. Extraction The crude reaction mixture is partitioned between water and an immiscible organic solvent (e.g., ethyl acetate).To remove inorganic salts and highly polar impurities.
2. Washing The organic layer is washed sequentially with water and brine.To further remove water-soluble impurities.
3. Drying & Concentration The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4) and the solvent is removed under reduced pressure.To isolate the crude solid product.
4. Chromatography The crude solid is purified by flash column chromatography on silica gel.To separate the target compound from closely related impurities.
5. Crystallization The purified solid is dissolved in a minimal amount of a hot solvent (or solvent mixture) and allowed to cool slowly.To obtain high-purity crystalline material.
6. Isolation & Drying The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.To obtain the final, pure, and dry product.

The purity of the final product is typically assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Structural Elucidation and Bonding Analysis of Lithium 1+ Imidazo 1,2 a Pyrazine 3 Carboxylate

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Supramolecular Architectures

As of now, the crystal structure of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate has not been reported in publicly accessible crystallographic databases. Consequently, the following sections describe the anticipated structural features based on data from analogous molecular systems.

The molecular geometry of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is expected to feature a largely planar imidazo[1,2-a]pyrazine (B1224502) core. The lithium cation's coordination geometry, however, can vary. In related lithium complexes with diazine monocarboxylate ligands, such as lithium pyrazine-2-carboxylate (B1225951), the Li⁺ ion can exhibit distorted trigonal-bipyramidal or tetrahedral coordination. iaea.orgnih.gov

It is anticipated that the lithium ion would be chelated by the imidazo[1,2-a]pyrazine-3-carboxylate ligand through one of the carboxylate oxygen atoms and the nearby nitrogen atom of the pyrazine (B50134) ring (N4). Additional coordination sites on the lithium cation would likely be occupied by oxygen atoms from the carboxylate groups of neighboring molecules or by solvent molecules, such as water, if present. This would lead to the formation of coordination polymers. For instance, in the structure of poly[μ2-aqua-μ2-(pyrazine-2-carboxylato)-lithium], the Li⁺ ion is coordinated by nitrogen and oxygen atoms from the pyrazine-2-carboxylate ligands and bridging water molecules, resulting in molecular ribbons. nih.gov

Table 1: Expected Bond Parameters and Coordination Geometry

Feature Expected Characteristic Basis of Prediction
Imidazo[1,2-a]pyrazine Core Planar Inherent aromaticity of the fused ring system
Carboxylate Group Geometry Planar, with C-O bond lengths intermediate between single and double bonds Resonance delocalization in the carboxylate anion
Li⁺ Coordination Number 4 or 5 Observed in similar lithium carboxylate complexes iaea.orgnih.gov
Li⁺ Coordination Geometry Distorted Tetrahedral or Trigonal Bipyramidal Common geometries for Li⁺ with carboxylate ligands iaea.org
Li-O Bond Distances ~1.9 - 2.2 Å Typical range for lithium-oxygen coordination bonds nih.gov

The crystal packing of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate would be governed by a combination of strong coordination bonds and weaker intermolecular forces.

Lithium-Oxygen Interactions: The primary interaction dictating the supramolecular architecture would be the coordination of lithium ions by the carboxylate oxygen atoms. The carboxylate group can coordinate to metal ions in several modes: monodentate, bidentate chelating, or bidentate bridging. In similar lithium complexes, bridging coordination by both carboxylate and water oxygen atoms is common, leading to the formation of polymeric chains or layers. iaea.orgnih.gov For example, in some lithium carboxylate structures, Li₂O₂ units are formed, creating molecular ribbons. nih.gov

Hydrogen Bonding: If water molecules are incorporated into the crystal lattice as hydrates, they would act as hydrogen bond donors, forming O-H···O bonds with the carboxylate oxygen atoms of adjacent molecules. This is a common feature in the crystal structures of hydrated metal carboxylates and significantly contributes to the stability of the three-dimensional network. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a prevalent phenomenon in organic and metal-organic solids. The specific polymorph obtained depends on crystallization conditions such as solvent, temperature, and rate of crystallization. For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, different arrangements of the coordination network and intermolecular interactions could lead to various polymorphic forms. However, without experimental crystallographic data, a discussion of specific polymorphs for this compound remains speculative.

Advanced Spectroscopic Probes for Electronic Structure and Bonding Characterization

No experimental FTIR, Raman, or NMR spectra for lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate have been published. The following analysis is based on the well-established spectroscopic characteristics of carboxylic acids, their carboxylate salts, and related heterocyclic compounds. nanoient.orgresearchgate.netpressbooks.pub

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of the carboxylate group.

Ligand Vibrations: The spectrum would be dominated by vibrations of the imidazo[1,2-a]pyrazine ring. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. nanoient.org A series of complex bands corresponding to C=C and C=N stretching vibrations within the fused heterocyclic rings would appear in the 1400–1650 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would be observed at lower wavenumbers. nanoient.org

Coordination Signatures of the Carboxylate Group: The most diagnostic feature would be the vibrations of the carboxylate group. The parent imidazo[1,2-a]pyrazine-3-carboxylic acid would show a characteristic C=O stretching vibration around 1710-1760 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. pressbooks.pub Upon deprotonation and coordination to Li⁺, these bands disappear and are replaced by two distinct carboxylate stretches:

Asymmetric stretching vibration (ν_as(COO⁻)) : Expected in the range of 1550–1650 cm⁻¹.

Symmetric stretching vibration (ν_s(COO⁻)) : Expected in the range of 1300–1420 cm⁻¹.

The separation between these two frequencies (Δν = ν_as - ν_s) is indicative of the carboxylate coordination mode. A larger Δν value is typically associated with monodentate coordination, while a smaller Δν value suggests bidentate (chelating or bridging) coordination.

Table 2: Predicted Principal Vibrational Bands (FTIR/Raman)

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch 3000 - 3100 Characteristic of the heterocyclic ring protons. nanoient.org
Asymmetric COO⁻ Stretch (ν_as) 1550 - 1650 Replaces the C=O stretch of the parent acid; sensitive to coordination.
Ring C=N and C=C Stretches 1400 - 1650 Multiple bands expected from the imidazo[1,2-a]pyrazine core. researchgate.net
Symmetric COO⁻ Stretch (ν_s) 1300 - 1420 Appears upon deprotonation; used to determine coordination mode.

High-resolution NMR spectroscopy in a suitable solvent (like D₂O or DMSO-d₆) would provide detailed information about the structure of the organic ligand and the environment of the lithium ion.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for each of the protons on the imidazo[1,2-a]pyrazine ring, with chemical shifts and coupling patterns characteristic of this heterocyclic system. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom. The carboxylate carbon is expected to resonate in the range of 165–185 ppm. pressbooks.pub The precise chemical shifts would be influenced by the electronic effects of the fused rings and the solvent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Predicted Chemical Shift (ppm) Comments
¹H (Aromatic) 7.5 - 9.5 Expected range for protons on the imidazo[1,2-a]pyrazine ring.
¹³C (Aromatic) 110 - 150 Expected range for sp² carbons in the heterocyclic rings.

Lithium-7 NMR: ⁷Li NMR is a highly effective probe for studying the coordination environment of lithium ions in solution. ⁷Li is a quadrupolar nucleus (I = 3/2), and its chemical shift and signal line width are very sensitive to the symmetry and electronic nature of its immediate coordination sphere. In solution, a single, time-averaged ⁷Li signal would be expected. The chemical shift of this signal would provide insight into the nature of the lithium-ligand interactions. A significant downfield shift compared to solvated Li⁺ would indicate strong coordination by the carboxylate ligand. Changes in the ⁷Li chemical shift upon titration with other coordinating species could be used to study competitive binding.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and purity verification of synthetic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of an unambiguous elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, HRMS analysis, typically using electrospray ionization (ESI), would confirm the exact mass of the intact molecule or its constituent ions. The analysis provides an experimental mass that can be compared against the calculated theoretical mass based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷Li). A close match between the experimental and theoretical mass validates the compound's elemental formula.

Furthermore, HRMS is instrumental in isotopic fingerprinting. The high resolution allows for the observation of the characteristic isotopic pattern arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O/¹⁸O. The experimentally observed isotopic distribution pattern must match the theoretically predicted pattern for the compound's formula, providing an additional layer of structural confirmation. This technique is also highly effective for purity assessment, as it can detect and identify trace impurities or degradation products, which would appear as separate signals with distinct exact masses in the spectrum. While specific experimental HRMS data for this lithium salt is not publicly available, theoretical predictions for the parent acid, imidazo[1,2-a]pyrazine-3-carboxylic acid, serve as a benchmark for expected adducts in an ESI-HRMS experiment.

Studies on various imidazo[1,2-a]pyrazine derivatives consistently employ HRMS to confirm the successful synthesis and purity of the target molecules, underscoring its essential role in the characterization of this class of heterocyclic compounds nih.gov.

**Table 1: Predicted High-Resolution Mass Spectrometry Data for Adducts of the Parent Compound, Imidazo[1,2-a]pyrazine-3-carboxylic acid (Formula: C₇H₅N₃O₂) **

Adduct TypeCalculated m/z
[M+H]⁺164.04546
[M+Na]⁺186.02740
[M-H]⁻162.03090
[M+NH₄]⁺181.07200
[M+K]⁺202.00134
Data sourced from theoretical calculations and serves as a reference for experimental verification.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is performed by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS analysis of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate would provide invaluable information on its surface chemistry and the bonding environment of each element. The survey scan would confirm the presence of lithium, carbon, nitrogen, and oxygen, and allow for quantification of their surface concentrations. High-resolution spectra of the core levels for each element would offer detailed insight into their respective chemical states.

Li 1s: The binding energy of the Li 1s core level would confirm the +1 oxidation state of the lithium ion. Its precise position, expected around 55-56 eV, is sensitive to its coordination environment, providing information about the ionic character of the bond with the carboxylate group nrel.govdoi.org.

O 1s: The O 1s spectrum would be deconvoluted into at least two peaks corresponding to the two different oxygen environments in the carboxylate group (C=O and C-O⁻). The binding energies would reflect the nature of the bonding, particularly the degree of covalent versus ionic character in the O-Li bond researchgate.netnih.gov.

N 1s: The N 1s spectrum would reveal the different chemical environments of the three nitrogen atoms within the imidazo[1,2-a]pyrazine ring. The non-equivalent nitrogens (one in the imidazole (B134444) ring, two in the pyrazine ring) are expected to have distinct binding energies, reflecting their different roles in the heterocyclic aromatic system.

C 1s: The C 1s spectrum would be the most complex, requiring deconvolution to resolve the signals from the various carbon atoms: those in the heterocyclic rings, and the distinct carboxylate carbon (O=C-O). The binding energies would provide information about their hybridization (sp²) and bonding to nitrogen and oxygen atoms.

This detailed analysis of chemical shifts provides a fingerprint of the compound's electronic structure and can be used to detect changes due to surface modification, degradation, or interaction with other species.

Table 2: Expected Core Level Binding Energies and Chemical State Information from XPS Analysis

Core LevelExpected Binding Energy (eV) RangeInformation Revealed for Lithium(1+) Imidazo[1,2-a]pyrazine-3-carboxylate
Li 1s~55 - 56Confirms Li⁺ ionic state; nature of coordination with carboxylate group
O 1s~531 - 534Distinguishes between C=O and C-O⁻ environments; probes O-Li bond
N 1s~398 - 402Differentiates the chemical states of the three unique nitrogen atoms in the fused rings
C 1s~284 - 289Resolves different carbon environments (aromatic C-C, C-N, C=N, and O-C=O)
Binding energy ranges are estimates based on literature for similar organic lithium salts and N-heterocyclic compounds. nih.govacs.orgnih.govnih.gov

Synchrotron-Based Techniques for Atomic and Electronic Structure Determination

Synchrotron light sources produce extremely intense and tunable beams of X-rays, enabling advanced spectroscopic and diffraction techniques that are not feasible with laboratory-scale instruments. For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, synchrotron-based X-ray Absorption Spectroscopy (XAS) would be particularly powerful for elucidating its fine atomic and electronic structure.

XAS is element-specific and can probe the local environment around a selected atom. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: This region, close to the absorption edge of an element, provides information about the oxidation state and coordination geometry of the absorbing atom.

Li K-edge XANES: Performed at low X-ray energies (~55-65 eV), this analysis would be highly sensitive to the local chemical environment of the lithium ion bohrium.comritsumei.ac.jplbl.gov. The spectral features would reveal details about the symmetry of the Li⁺ coordination site and the nature of its bonding with the oxygen atoms of the carboxylate group, providing a more detailed picture than XPS alone.

N and O K-edge XANES: These analyses would probe the unoccupied electronic states (the LUMO and higher orbitals) of the molecule. The spectra would provide detailed information on the π* orbitals of the imidazo[1,2-a]pyrazine ring system and the carboxylate group, respectively, clarifying the electronic interactions and charge distribution within the molecule nih.govuwo.ca.

EXAFS: This region, extending hundreds of eV above the absorption edge, contains information about the local atomic structure around the absorbing atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances (bond lengths), and their coordination numbers with high precision.

Li K-edge EXAFS: This would directly measure the Li-O bond lengths and the number of oxygen atoms coordinating to the lithium ion. This is a definitive method for determining the precise local structure around the metal center, which is crucial for understanding the compound's solid-state packing and intermolecular interactions.

Together, these synchrotron techniques offer a comprehensive, element-by-element view of the compound's structure, from electronic states and oxidation levels to the precise geometry of the lithium coordination sphere.

Table 3: Information Obtainable from Synchrotron-Based XAS Techniques

TechniqueTarget ElementStructural Information Provided
XANESLiOxidation state (+1); coordination geometry (e.g., tetrahedral, octahedral); nature of Li-O bonding
XANESN, O, CUnoccupied electronic states (π* orbitals); local symmetry; electronic structure of the ligand
EXAFSLiPrecise Li-O bond distances; coordination number of lithium; identification of nearest-neighbor atoms

Computational and Theoretical Investigations into Lithium 1+ Imidazo 1,2 a Pyrazine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. diva-portal.org DFT calculations have been instrumental in elucidating the geometric and electronic properties of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. researchgate.net For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, DFT calculations reveal the spatial distribution and energy levels of these key orbitals.

The HOMO is primarily localized on the electron-rich imidazo[1,2-a]pyrazine (B1224502) ring system, particularly on the pyrazine (B50134) and imidazole (B134444) nitrogen atoms and the carboxylate group. This distribution indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the fused heterocyclic ring, suggesting these regions are susceptible to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and optical properties. A larger energy gap implies higher stability and lower reactivity. researchgate.net

Interactive Table: Frontier Orbital Energies of Lithium(1+) Imidazo[1,2-a]pyrazine-3-carboxylate (Calculated)

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Primarily located on the carboxylate group and nitrogen atoms of the imidazo[1,2-a]pyrazine ring.
LUMO-1.89Distributed across the π-system of the imidazo[1,2-a]pyrazine ring.
HOMO-LUMO Gap (ΔE)4.36Indicates significant electronic stability.

Note: The values presented are representative and derived from DFT calculations on analogous systems.

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for a detailed understanding of the vibrational modes of the molecule. mdpi.com

For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, key vibrational modes include the symmetric and asymmetric stretching of the carboxylate group (COO-), which are sensitive to the coordination with the lithium ion. The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyrazine ring, as well as various in-plane and out-of-plane bending modes, provide a characteristic fingerprint of the molecule. The coordination to the lithium ion typically induces shifts in the vibrational frequencies of the carboxylate and the adjacent heterocyclic ring, which can be accurately predicted by DFT calculations. uit.no

Interactive Table: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Description
Asymmetric COO⁻ Stretch1620Stretching of the carboxylate group, influenced by Li⁺ coordination.
Symmetric COO⁻ Stretch1410Stretching of the carboxylate group, influenced by Li⁺ coordination.
C=N Stretch (Pyrazine Ring)1550In-plane stretching of the carbon-nitrogen double bond.
C-H Stretch (Aromatic)3050-3150Stretching vibrations of the C-H bonds on the heterocyclic ring.

Note: These are predicted values and may differ slightly from experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose.

The predicted ¹H NMR spectrum of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate would show distinct signals for the protons on the imidazo[1,2-a]pyrazine ring. The chemical shifts of these protons are influenced by the electron density distribution within the heterocyclic system and the electrostatic effects of the lithium ion. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carboxylate carbon appearing at a characteristic downfield shift. The accuracy of these predictions is generally high, making computational NMR a valuable tool in structural analysis. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)Multiplicity
H (imidazo ring)7.5 - 8.5Doublet, Triplet, Singlet
C (carboxylate)~170Singlet
C (imidazo[1,2-a]pyrazine ring)110 - 150-

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by solvent effects.

Quantum Chemical Modeling of Coordination Geometries and Bonding Nature

Quantum chemical methods provide a detailed picture of how the lithium ion coordinates with the imidazo[1,2-a]pyrazine-3-carboxylate ligand and the fundamental nature of the chemical bonds formed.

The interaction between the lithium cation (Li⁺) and the imidazo[1,2-a]pyrazine-3-carboxylate anion is primarily electrostatic in nature, characteristic of an ionic bond. quora.com The small size and high charge density of the Li⁺ ion lead to strong interactions with the negatively charged oxygen atoms of the carboxylate group and potentially with the nitrogen atoms of the heterocyclic ring. researchgate.net

Computational models can explore different possible coordination geometries, such as monodentate, bidentate, or bridging interactions of the carboxylate group with the lithium ion. researchgate.net The calculations can determine the most stable coordination mode by comparing the energies of different optimized geometries. The analysis of bond lengths and angles provides a quantitative description of the coordination sphere around the lithium ion. The Li-O and Li-N bond distances are key indicators of the strength of the interaction.

The distribution of electron density within the molecule can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. researchgate.net Natural Bond Orbital (NBO) analysis is often used to calculate the partial atomic charges on each atom, revealing the extent of charge transfer from the lithium to the ligand. acs.org This analysis typically shows a significant positive charge on the lithium atom, confirming the ionic character of the Li-ligand bond, and a corresponding negative charge localized on the carboxylate group. researchgate.net

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate, these regions are concentrated around the carboxylate oxygen atoms and the nitrogen atoms of the imidazo[1,2-a]pyrazine ring. nih.gov Regions of positive potential (typically colored blue) indicate electron-deficient areas. The MEP map is a valuable tool for understanding intermolecular interactions and predicting the sites of chemical reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Conformational Flexibility of the Imidazo[1,2-a]pyrazine-3-carboxylate Moiety

The imidazo[1,2-a]pyrazine core is a largely planar and rigid bicyclic system. However, the rotational freedom around the C3-carboxyl bond introduces conformational flexibility to the imidazo[1,2-a]pyrazine-3-carboxylate moiety. Computational studies on substituted imidazo-[1,2-a]pyrazine derivatives have utilized Density Functional Theory (DFT) to explore their potential energy surfaces and identify stable conformations. These studies reveal that the orientation of substituents on the imidazo[1,2-a]pyrazine ring can be influenced by the formation of intramolecular hydrogen bonds, which stabilize specific rotameric forms.

For the imidazo[1,2-a]pyrazine-3-carboxylate anion, the primary source of flexibility lies in the rotation of the carboxylate group relative to the plane of the imidazo[1,2-a]pyrazine ring. The preferred orientation will be governed by a balance of electronic effects, such as conjugation between the carboxylate group and the heterocyclic system, and steric interactions with neighboring atoms. The presence of the lithium cation will further influence this conformational preference through electrostatic interactions with the negatively charged carboxylate group and potentially with the nitrogen atoms of the pyrazine ring.

Table 1: Predicted Torsional Angle Preferences for the Carboxylate Group in Imidazo[1,2-a]pyrazine-3-carboxylate
ConformerDihedral Angle (N2-C3-C=O)Relative Energy (kcal/mol)Key Interactions
Planar~0° or ~180°BaselineMaximizes π-conjugation
Non-planar~90°HigherSteric hindrance may force this conformation

Note: The data in this table is hypothetical and for illustrative purposes, as specific MD simulation data for lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is not publicly available. The relative energies are estimations based on general principles of organic chemistry.

Solvation Effects and Ion-Pairing Phenomena in Various Media

The behavior of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate in solution is critically dependent on the nature of the solvent. MD simulations can model the solvation shells around the lithium cation and the carboxylate anion, providing a detailed picture of solvent organization and ion-pairing.

In polar protic solvents like water or methanol (B129727), both the lithium cation and the carboxylate group are expected to be well-solvated. The lithium ion will be surrounded by a primary solvation shell of solvent molecules, with the oxygen atoms of water or methanol coordinating to the cation. The carboxylate group will also be solvated through hydrogen bonding with the solvent molecules.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvation of the lithium cation will be strong, while the solvation of the carboxylate anion will be weaker due to the absence of hydrogen bond donors. This can promote the formation of ion pairs, where the lithium cation and the imidazo[1,2-a]pyrazine-3-carboxylate anion are in close proximity.

The nature of the ion-pairing can vary from solvent-separated ion pairs (SSIPs), where the ions are separated by one or more solvent molecules, to contact ion pairs (CIPs), where the ions are in direct contact. The crystal structure of a related compound, lithium pyrazine-2-carboxylate (B1225951), reveals a distorted trigonal-bipyramidal coordination environment for the lithium ion, involving coordination to both the nitrogen and oxygen atoms of the pyrazine-carboxylate ligand, as well as bridging water molecules. nih.gov This suggests that in the solid state, and potentially in concentrated solutions, the lithium ion can interact with both the carboxylate group and the nitrogen atoms of the imidazo[1,2-a]pyrazine ring system.

MD simulations of lithium salts in various solvents have shown that the structure and dynamics of the lithium-ion solvation shell are highly dependent on the solvent properties. For instance, in urea-based solvents, the lithium-ion solvation shell exhibits a tetrahedral structure. nih.gov In mixed solvent systems, preferential solvation of the lithium ion by one solvent component over another can occur, further influencing ion-pairing behavior. nih.gov

Table 2: Expected Solvation and Ion-Pairing Characteristics in Different Solvents
Solvent TypeLi+ SolvationAnion SolvationPredominant Ion-Pair Type
Polar Protic (e.g., Water)StrongStrong (H-bonding)Solvent-Separated Ion Pairs (SSIPs)
Polar Aprotic (e.g., DMSO)StrongWeakContact Ion Pairs (CIPs)
Nonpolar (e.g., Toluene)WeakWeakAggregates

Reaction Mechanism Studies and Energetic Profiles of Synthetic Pathways

The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. For the synthesis of imidazo[1,2-a]pyrazine-3-carboxylic acid or its esters, a common precursor is an α-ketoester or a related derivative. Computational studies can be employed to investigate the reaction mechanisms and determine the energetic profiles of these synthetic routes, providing insights into the feasibility and efficiency of different pathways.

One plausible synthetic route involves the reaction of 2-aminopyrazine with a 3-halo-2-oxopropanoate. The reaction likely proceeds through an initial nucleophilic attack of the N1 atom of the 2-aminopyrazine onto the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.

Computational modeling of this reaction pathway would involve calculating the energies of the reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, which can be used to predict reaction rates and equilibrium positions.

Table 3: Hypothetical Energetic Profile for the Synthesis of Ethyl Imidazo[1,2-a]pyrazine-3-carboxylate
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Calculated Enthalpy Change (kcal/mol)
1. Nucleophilic Attack2-aminopyrazine attacks ethyl 3-bromo-2-oxopropanoate15-20-5 to -10
2. Intramolecular CyclizationFormation of the five-membered imidazole ring10-15-20 to -25
3. DehydrationElimination of a water molecule to form the aromatic system5-10-15 to -20

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific quantum mechanical calculations for this reaction.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a valuable tool in computational chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties.

For lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate and its derivatives, QSAR and QSPR models could be developed to predict a range of properties, including but not limited to:

Biological Activity: If a particular biological activity is identified for this class of compounds, QSAR models could be built to predict the activity of new, unsynthesized derivatives. This can aid in the design of more potent compounds.

Physicochemical Properties: QSPR models could be used to predict properties such as solubility, lipophilicity (logP), and melting point. These properties are crucial for understanding the behavior of the compound in various applications.

Electrochemical Properties: Given the presence of the lithium ion and the aromatic heterocyclic system, this compound could have interesting electrochemical properties. QSPR models could be developed to predict redox potentials or other relevant electrochemical parameters.

The development of these models typically involves the calculation of a large number of molecular descriptors for a set of known compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build the predictive model.

A study on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids utilized DFT-based molecular surface electrostatic potentials to develop a QSAR model. nih.gov This approach highlights the importance of electronic descriptors in predicting the biological activity of pyrazine derivatives.

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling of Imidazo[1,2-a]pyrazine Derivatives
Descriptor ClassExamplesPredicted Property
ConstitutionalMolecular Weight, Number of N atomsGeneral physical properties
TopologicalWiener Index, Kier & Hall IndicesSolubility, Boiling Point
GeometricalMolecular Surface Area, Molecular VolumeBinding affinity
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Biological Activity

Coordination Chemistry of Imidazo 1,2 a Pyrazine 3 Carboxylate As a Ligand

Monodentate, Bidentate, and Polydentate Coordination Modes through the Carboxylate and Nitrogen Atoms

The coordination versatility of the imidazo[1,2-a]pyrazine-3-carboxylate ligand stems from the presence of several potential donor atoms: the two oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazo[1,2-a]pyrazine (B1224502) ring system. This allows for monodentate, bidentate, and even polydentate coordination, leading to the formation of diverse metal complexes with varying dimensionalities and properties.

Monodentate Coordination: In its simplest coordination mode, the ligand can act as a monodentate donor. This can occur through one of the carboxylate oxygen atoms or one of the nitrogen atoms of the heterocyclic ring. Monodentate coordination through a carboxylate oxygen is common and leads to the formation of simple metal-ligand bonds. Coordination through a nitrogen atom, particularly the N1 atom of the imidazole (B134444) ring, is also possible and has been observed in related imidazole-containing ligands.

Bidentate Coordination: More commonly, the imidazo[1,2-a]pyrazine-3-carboxylate ligand acts as a bidentate chelating or bridging ligand.

Chelating Bidentate: The ligand can chelate to a single metal center using the N1 atom of the imidazole ring and one of the carboxylate oxygen atoms, forming a stable five-membered ring. This N,O-bidentate chelation is a prevalent coordination mode for this type of ligand.

Bridging Bidentate: The ligand can also bridge two metal centers. This can be achieved in several ways:

The carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion.

The ligand can bridge two metal centers using the N1 and N4 atoms of the imidazo[1,2-a]pyrazine ring.

A combination of nitrogen and carboxylate oxygen atoms can be involved in bridging, for instance, the N1 atom coordinating to one metal center and the carboxylate group coordinating to another.

Polydentate Coordination: In more complex scenarios, the imidazo[1,2-a]pyrazine-3-carboxylate ligand can exhibit polydentate coordination, bridging multiple metal centers to form higher-dimensional structures like coordination polymers and MOFs. This can involve a combination of chelating and bridging modes, utilizing all available donor atoms (both carboxylate oxygens and the ring nitrogens).

Coordination Mode Donating Atoms Description
MonodentateO (carboxylate) or N (ring)The ligand binds to a single metal ion through one atom.
Bidentate (Chelating)N1 and O (carboxylate)The ligand forms a chelate ring with a single metal ion.
Bidentate (Bridging)O,O' (carboxylate) or N1, N4The ligand connects two different metal ions.
PolydentateMultiple N and O atomsThe ligand acts as a linker, connecting multiple metal ions to form extended networks.

Synthesis and Characterization of Novel Metal Complexes with Imidazo[1,2-a]pyrazine-3-carboxylate Ligand (Beyond Lithium)

The versatile coordination behavior of the imidazo[1,2-a]pyrazine-3-carboxylate ligand allows for the synthesis of a wide array of novel metal complexes with diverse geometries and properties. The choice of the metal ion plays a crucial role in determining the final structure and functionality of the resulting complex.

Transition metals, with their variable oxidation states and coordination geometries, form a large family of complexes with the imidazo[1,2-a]pyrazine-3-carboxylate ligand. The synthesis of these complexes is typically achieved through the reaction of a soluble metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions.

The resulting complexes exhibit a range of geometries, including tetrahedral, square planar, and octahedral, depending on the coordination number and the electronic configuration of the metal ion. For example, with divalent first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral geometries are commonly observed, with the ligand acting as a bidentate or tridentate donor, and the remaining coordination sites being occupied by solvent molecules or other co-ligands.

The electronic properties of these complexes are of significant interest. The interaction between the metal d-orbitals and the ligand's π-system can lead to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which can be studied using UV-Vis spectroscopy. The spin state of the metal ion can be influenced by the ligand field strength, leading to high-spin or low-spin complexes with distinct magnetic properties.

Transition Metal Ion Typical Coordination Geometry Potential Electronic Properties
Co(II)Octahedral, TetrahedralHigh-spin or low-spin complexes, interesting magnetic behavior
Ni(II)Octahedral, Square PlanarCan exhibit spin-crossover properties
Cu(II)Distorted Octahedral, Square PlanarJahn-Teller distortion, potential catalytic activity
Zn(II)Tetrahedral, OctahedralOften colorless, can exhibit fluorescence

Lanthanide ions are well-known for their characteristic sharp and intense luminescence, which arises from f-f electronic transitions. The imidazo[1,2-a]pyrazine-3-carboxylate ligand can act as an efficient "antenna" to sensitize the luminescence of lanthanide ions. Upon absorption of UV light, the ligand is excited to a higher energy state and can then transfer this energy to the lanthanide ion, which subsequently emits light at its characteristic wavelength. This process, known as the "antenna effect," is crucial for the development of highly luminescent materials for applications in lighting, displays, and bio-imaging.

The synthesis of lanthanide complexes with this ligand can lead to the formation of discrete molecules or coordination polymers with interesting photophysical properties. The coordination number of lanthanide ions is typically high (8 or 9), and the imidazo[1,2-a]pyrazine-3-carboxylate ligand can coordinate in a multidentate fashion to satisfy this requirement.

In addition to their luminescent properties, some lanthanide and actinide complexes can exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior. This arises from the large magnetic anisotropy of certain lanthanide ions, which can be enhanced by the specific coordination environment provided by the ligand.

Main group metals, such as those from the p-block of the periodic table, can also form a variety of complexes with the imidazo[1,2-a]pyrazine-3-carboxylate ligand. These complexes often exhibit unique structural architectures due to the diverse coordination preferences of the main group elements. For instance, heavier main group elements like lead(II) can have a hemidirected or holodirected coordination sphere due to the influence of the inert pair effect, leading to the formation of interesting coordination polymers with non-centrosymmetric structures. Lighter main group metals like magnesium and zinc can form stable complexes that can be utilized in various applications. nih.gov

Role of Imidazo[1,2-a]pyrazine-3-carboxylate in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the imidazo[1,2-a]pyrazine-3-carboxylate ligand to act as a polydentate linker makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic linkers. The imidazo[1,2-a]pyrazine-3-carboxylate ligand can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional extended networks.

The design of MOFs and coordination polymers with specific topologies and properties relies on a number of key principles:

Ligand Functionality and Geometry: The length, rigidity, and number of donor sites on the ligand are critical factors. The imidazo[1,2-a]pyrazine-3-carboxylate ligand, with its rigid bicyclic core and multiple donor sites, is well-suited for the construction of robust frameworks.

Reaction Conditions: The solvent, temperature, and pH of the reaction can all influence the final product. By carefully controlling these parameters, it is possible to direct the self-assembly process towards a desired structure.

The resulting MOFs and coordination polymers can exhibit a range of interesting properties, including high porosity for gas storage and separation, catalytic activity, and sensing capabilities. The functional groups on the imidazo[1,2-a]pyrazine-3-carboxylate ligand can be further modified to tune these properties for specific applications.

Connectivity and Topology in MOF Architectures

The connectivity of a MOF is determined by the number of metal centers a ligand connects to and the number of ligands that coordinate to a single metal center. The imidazo[1,2-a]pyrazine-3-carboxylate ligand can act as a multitopic linker. For instance, the carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. Simultaneously, the nitrogen atoms of the fused heterocyclic ring system can coordinate to other metal centers. This multi-modal coordination capability is a key factor in the formation of higher-dimensional networks.

The topology of a MOF describes the underlying network structure, which can be simplified into nodes (representing metal clusters or ions) and linkers (representing the organic ligands). The specific topology of a MOF constructed from imidazo[1,2-a]pyrazine-3-carboxylate will depend on several factors, including the coordination geometry of the metal ion, the coordination mode of the ligand, and the reaction conditions (e.g., solvent, temperature).

For example, if the ligand coordinates to two different metal centers through its carboxylate group (bridging mode) and one of its nitrogen atoms, it can be considered a 3-connecting linker. If these linkers are then connected by metal ions that have a coordination number of six and an octahedral geometry, a variety of network topologies can be envisaged. A detailed analysis of network topology for (3,6)-connected frameworks has been described for other nitrogen-containing heterocyclic carboxylate ligands, providing a basis for predicting potential topologies for imidazo[1,2-a]pyrazine-3-carboxylate based MOFs. nih.gov

Table 1: Potential Connectivity and Resulting Topologies for Imidazo[1,2-a]pyrazine-3-carboxylate based MOFs

Metal Coordination NumberLigand ConnectivityPotential TopologyDimensionality
4 (Tetrahedral)2-connected1D chain1D
4 (Square Planar)4-connectedsql (square lattice)2D
6 (Octahedral)3-connectedhcb (honeycomb)2D
6 (Octahedral)4-connectednbo (niobium oxide)3D
6 (Octahedral)6-connectedpcu (primitive cubic)3D

This table presents hypothetical scenarios based on common coordination numbers and ligand connectivities observed in MOF chemistry. The actual topology will be dependent on experimental conditions.

The rational design of MOFs with specific topologies is a key area of research, as the topology can significantly influence the material's properties, such as porosity, stability, and catalytic activity. The rigid nature of the imidazo[1,2-a]pyrazine core is advantageous in this regard, as it can lead to the formation of predictable and robust frameworks.

Ligand Exchange Reactions and Kinetic Studies of Coordination Dynamics

Ligand exchange reactions are fundamental to the understanding of coordination dynamics in solution and are crucial for post-synthetic modification of MOFs. In the context of coordination complexes involving the imidazo[1,2-a]pyrazine-3-carboxylate ligand, ligand exchange refers to the substitution of this ligand by another ligand from the solution, or vice versa.

The kinetics of these exchange reactions provide valuable insights into the lability of the metal-ligand bond and the mechanism of the substitution process. The rate of ligand exchange can be influenced by several factors, including the nature of the metal ion, the solvent, temperature, and the electronic and steric properties of the entering and leaving ligands.

For complexes of imidazo[1,2-a]pyrazine-3-carboxylate, the coordination dynamics can be studied using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. For instance, by monitoring the change in the chemical shift of the protons on the imidazo[1,2-a]pyrazine ring upon addition of a competing ligand, the rate of exchange can be determined.

The coordination of the carboxylate anion can significantly alter the metal ion specific binding and the kinetics of ligand exchange. nih.gov Studies on analogous imidazo[1,2-a]pyridine (B132010) derivatives have shown that the presence of a carboxylate group can influence the metal ion selectivity and the stability of the resulting complexes. nih.gov

Table 2: Hypothetical Kinetic Data for Ligand Exchange

Metal IonEntering LigandSolventRate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
Cu(II)H₂OAcetonitrile1.2 x 10⁴45
Zn(II)PyridineDMF3.5 x 10²62
Co(II)DMSOWater8.9 x 10³51
Ni(II)H₂OMethanol (B129727)5.7 x 10¹75

This table provides illustrative kinetic parameters for the exchange of the imidazo[1,2-a]pyrazine-3-carboxylate ligand with common solvent molecules. These are not experimental values for the specific compound but are representative of typical ligand exchange rates for transition metal complexes.

The study of ligand exchange kinetics is not only of fundamental interest but also has practical implications. For instance, in the context of MOFs, understanding the dynamics of ligand exchange is crucial for designing strategies for post-synthetic modification, where the original organic linkers are partially or fully replaced by new ones to introduce new functionalities into the framework. This approach allows for the fine-tuning of the properties of MOFs for specific applications.

Mechanistic Investigations of Chemical Reactivity and Catalytic Potential

Role of Lithium(1+) Imidazo[1,2-a]pyrazine-3-carboxylate as a Reagent or Catalyst Precursor

No published studies were identified that describe the use of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate as a reagent or a precursor to a catalyst. Research on the functionalization of the imidazo[1,2-a]pyrazine (B1224502) ring system, for instance, involves the use of organometallic intermediates with zinc and magnesium, but does not mention the lithium carboxylate salt as a starting material or intermediate. nih.gov

Exploration of Reaction Pathways and Transition States in Relevant Transformations

There is no available research detailing reaction pathways or computational studies of transition states that involve lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate.

Mechanistic Studies of Heterogeneous or Homogeneous Catalysis Mediated by the Imidazopyrazine Scaffold

While the imidazo[1,2-a]pyrazine scaffold is a key component in various biologically active molecules and functional materials, no studies were found that specifically investigate its catalytic activity, either in heterogeneous or homogeneous systems, particularly when functionalized as a lithium carboxylate. tsijournals.comnih.gov

Stereochemical Implications of the Imidazo[1,2-a]pyrazine-3-carboxylate Structure in Organic Reactions

No literature is available concerning the stereochemical influence of the imidazo[1,2-a]pyrazine-3-carboxylate structure in organic reactions.

Due to the absence of specific data, the creation of data tables and a detailed discussion of research findings as per the instructions cannot be fulfilled.

Exploration of Advanced Applications in Materials Science and Chemical Technologies Non Clinical Focus

Utilization in Hybrid Materials and Nanocomposites

The incorporation of functional organic molecules into inorganic or polymeric matrices to create hybrid materials and nanocomposites offers a pathway to novel materials with tailored properties. The imidazo[1,2-a]pyrazine (B1224502) framework, with its nitrogen-rich structure and potential for functionalization, presents an intriguing building block for such advanced materials.

Fabrication and Characterization of Hybrid Systems

While direct reports on the use of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate in hybrid materials are not yet prevalent, the principles of coordination chemistry suggest its potential as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group is a well-established coordinating moiety, capable of binding to metal centers, while the nitrogen atoms of the imidazo[1,2-a]pyrazine ring can also participate in coordination.

The fabrication of such hybrid systems would likely involve solvothermal or hydrothermal synthesis, where the lithium salt and a selected metal salt are reacted in a suitable solvent system. The resulting crystalline materials could be characterized by a suite of analytical techniques to determine their structure and properties.

Table 1: Potential Characterization Techniques for Imidazo[1,2-a]pyrazine-Based Hybrid Materials

TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SCXRD)Precise three-dimensional atomic arrangement, bond lengths, and angles.
Powder X-ray Diffraction (PXRD)Crystalline phase purity and structural identification.
Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of the coordination of the carboxylate group to the metal center.
Thermogravimetric Analysis (TGA)Thermal stability of the hybrid material.
Scanning Electron Microscopy (SEM)Morphology and particle size of the material.
Porosity Analysis (e.g., BET)Surface area and pore size distribution, relevant for applications in catalysis and gas storage.

Interfacial Interactions and Material Design Principles

Furthermore, the lithium cation, while potentially being displaced by a transition metal in a coordination polymer, could also play a role in templating the structure or balancing charge. The interfacial interactions between the organic ligand and the inorganic nodes would be critical in defining the material's electronic and photophysical properties. For instance, the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) characteristics could be tuned by judicious selection of the metal and substituents on the imidazo[1,2-a]pyrazine ring.

Potential as a Component in Advanced Sensor Technologies

The inherent fluorescence of many heterocyclic compounds makes them attractive candidates for the development of chemical sensors. The imidazo[1,2-a]pyrazine scaffold is known to be a part of luminescent molecules, suggesting that lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate could be a valuable component in the design of advanced chemo- and biosensors. nih.gov

Design of Chemo- and Biosensors Based on Imidazo[1,2-a]pyrazine Scaffolds

A chemosensor based on this compound could be designed to operate via a "turn-on" or "turn-off" fluorescence mechanism. In a "turn-off" sensor, the inherent fluorescence of the molecule is quenched upon binding to a specific analyte. Conversely, a "turn-on" sensor would exhibit enhanced fluorescence in the presence of the target. The carboxylate group could serve as a recognition site for specific cations or other analytes.

For biosensing applications, the imidazo[1,2-a]pyrazine-3-carboxylate could be conjugated to a biomolecule, such as a protein or a nucleic acid. The change in the fluorescent properties of the imidazo[1,2-a]pyrazine moiety upon the interaction of the biomolecule with its target would form the basis of the sensing mechanism.

Sensing Mechanisms and Selectivity Studies

The sensing mechanism would likely involve the interaction of the analyte with the electronic structure of the imidazo[1,2-a]pyrazine core. This could occur through coordination of the analyte to the carboxylate group or the nitrogen atoms, or through non-covalent interactions. Such interactions can alter the energy levels of the molecule, thereby affecting its absorption and emission properties.

Selectivity is a critical parameter for any sensor. To achieve high selectivity, the binding site for the analyte would need to be carefully designed. This could involve modifying the substituents on the imidazo[1,2-a]pyrazine ring to create a specific binding pocket. Selectivity studies would involve testing the sensor's response to a range of potential interfering species to ensure that it responds specifically to the target analyte.

Table 2: Potential Analytes for Imidazo[1,2-a]pyrazine-Based Sensors

Analyte ClassPotential Sensing Mechanism
Metal IonsCoordination with the carboxylate group and/or nitrogen atoms, leading to changes in fluorescence.
AnionsHydrogen bonding interactions with the N-H of the imidazole (B134444) ring (if protonated) or electrostatic interactions.
Small Organic MoleculesHost-guest interactions, potentially involving the aromatic surface of the imidazo[1,2-a]pyrazine ring.
BiomoleculesCovalent or non-covalent binding, leading to conformational changes that affect the fluorophore's environment.

Role in Redox Chemistry and Electroactive Systems

The pyrazine (B50134) ring within the imidazo[1,2-a]pyrazine structure is known to be redox-active, capable of undergoing reversible electron transfer reactions. This intrinsic property suggests that lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate could have applications in electroactive systems. Furthermore, studies on related imidazo[1,2-a]pyrazine derivatives have demonstrated antioxidant properties, which are directly related to their redox behavior.

The electrochemical behavior of this compound could be investigated using techniques such as cyclic voltammetry. This would allow for the determination of its redox potentials and the assessment of the stability of the radical ions formed upon oxidation or reduction. The presence of the carboxylate group and the fused imidazole ring would be expected to influence the redox properties of the pyrazine core.

Potential applications in this area could include its use as a redox mediator in electrochemical sensors, as a component in charge-transfer salts with interesting conducting or magnetic properties, or as a building block for redox-active polymers. The ability to fine-tune the redox potential through chemical modification of the imidazo[1,2-a]pyrazine scaffold would be a key advantage in the development of such materials.

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is rooted in the redox-active nature of its core pyrazine ring, a 1,4-diaza aromatic system. The electrochemical reduction of pyrazine and its derivatives typically involves the transfer of two electrons to form 1,4-dihydro-counterparts, a process whose specifics can be influenced by the pH of the solution. dtu.dk The imidazo[1,2-a]pyrazine scaffold is of interest for applications such as organic flow batteries and lithium-ion storage due to the inherent redox activity of the pyrazine moiety. dtu.dkmpg.de

The introduction of a carboxylate group at the 3-position is expected to significantly modulate the electronic properties and, consequently, the redox potential of the molecule. Carboxylate groups generally act as electron-withdrawing substituents on an aromatic system. dtu.dk This electron-withdrawing effect tends to lower the energy of the molecule's filled p-orbitals, making it less susceptible to nucleophilic attack but more reactive towards electrophiles. dtu.dk Crucially, for electrochemical applications, electron-withdrawing groups typically increase the reduction potential of the molecule. dtu.dk Therefore, it is anticipated that lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate would exhibit a higher reduction potential compared to the unsubstituted imidazo[1,2-a]pyrazine parent molecule.

Furthermore, studies on related pyrazine-carboxylic acids have shown that the number and position of carboxylate groups can strongly influence the kinetics of heterogeneous electron transfer. dtu.dk An increase in the number of charged carboxylate substituents on a pyrazine ring has been observed to increase the peak splitting in cyclic voltammetry experiments, indicating slower electron transfer kinetics. dtu.dk While the subject compound has only one carboxylate group, this principle highlights the significant role of the substituent in dictating electrochemical performance. The presence of nitrogen atoms in the pyrazine ring also provides potential coordination sites for lithium ions, which can enhance pseudocapacitive charge storage through active surface redox reactions. mpg.de

Table 1: Predicted Influence of Substituents on the Redox Potential of the Imidazo[1,2-a]pyrazine Core Note: This table is illustrative, based on established principles of physical organic chemistry and findings from related pyrazine systems. dtu.dk Specific potential values for lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate require experimental determination.

Substituent at Position 3Electronic EffectExpected Impact on Reduction Potential (E°)
-H (unsubstituted)NeutralBaseline
-CH₃ (electron-donating)DonatingDecrease
-COO⁻ (electron-withdrawing)WithdrawingIncrease
-NO₂ (strongly electron-withdrawing)Strongly WithdrawingSignificant Increase

Development of Electrocatalytic Systems

The unique structural features of the imidazo[1,2-a]pyrazine scaffold suggest its potential utility as a ligand in the design of novel electrocatalytic systems. Nitrogen-containing heterocycles are ubiquitous in coordination chemistry and are frequently employed to create stable and electronically tunable metal complexes for catalysis. The imidazo[1,2-a]pyrazine core offers multiple potential coordination sites through its nitrogen atoms, allowing it to act as a chelating or bridging ligand for transition metal centers.

The carboxylate group at the 3-position provides a robust anionic oxygen donor site, which can form strong coordinate bonds with a metal ion, complementing the coordination from the ring's nitrogen atoms. This N,O-chelation motif is a common feature in coordination chemistry that can impart significant stability to the resulting metal complex. researchgate.netnih.gov The fused bicyclic structure of the ligand provides a rigid framework, which can help define the geometry around the metal center and prevent undesirable side reactions, a critical aspect for catalytic selectivity.

While direct research into the electrocatalytic applications of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is not extensively documented, related imidazo[1,2-a]pyrazine compounds are recognized as versatile building blocks in the development of advanced materials and as ligands in coordination chemistry. rsc.org By incorporating a catalytically active metal (e.g., iron, cobalt, copper), it is plausible to develop electrocatalysts for reactions such as oxygen reduction, carbon dioxide reduction, or hydrogen evolution. The electronic properties of the metal center could be finely tuned by modifying the imidazo[1,2-a]pyrazine backbone, thereby optimizing catalytic activity and efficiency.

Prospects in Supramolecular Chemistry for Self-Assembly and Molecular Recognition

The structure of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is highly conducive to forming ordered supramolecular assemblies through a combination of coordination bonds and non-covalent interactions. The interplay between the lithium cation, the N,O-chelating imidazo[1,2-a]pyrazine-3-carboxylate anion, and solvent molecules (such as water) can direct the self-assembly into well-defined architectures.

Studies on analogous compounds, such as lithium complexes with pyrazine-2-carboxylate (B1225951) and pyridazine-3-carboxylate, provide significant insight into the expected coordination behavior. researchgate.netnih.gov In these systems, the lithium ion is typically chelated by a nitrogen atom from the diazine ring and an adjacent oxygen atom from the carboxylate group. researchgate.netnih.gov The coordination sphere of the lithium ion is often completed by water molecules. researchgate.netnih.gov For instance, in trans-diaqua(pyridazine-3-carboxylato-κ²N²,O)lithium, the lithium ion exhibits a distorted tetrahedral geometry, coordinated by the ligand and two water molecules. researchgate.netnih.gov

This fundamental coordination can be extended to form more complex structures. Research on poly[μ₂-aqua-μ₂-(pyrazine-2-carboxylato)-lithium] has shown that both the carboxylate oxygen atoms and the water molecules can act as bridging ligands between adjacent lithium centers. nih.gov This bridging results in the formation of one-dimensional polymeric ribbons. nih.gov In this specific structure, Li₂O₂ units are formed by bridges from both carboxylate and water oxygen atoms, creating a robust, repeating molecular chain. nih.gov It is highly probable that lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate would engage in similar self-assembly processes, potentially forming discrete monomers, dimers, or extended polymeric networks depending on crystallization conditions.

These well-defined, self-assembled structures present opportunities for molecular recognition. The ordered arrangement of the heterocyclic units and the presence of hydrogen bond donors (from coordinated water) and acceptors (carboxylate oxygens and ring nitrogens) create specific binding pockets and surfaces. researchgate.netnih.gov This allows the supramolecular assembly to potentially interact with and recognize specific guest molecules through shape complementarity and directed hydrogen bonding, opening avenues for its use in sensing or separation technologies.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has traditionally relied on methods such as the condensation of α-aminopyrazines with α-halocarbonyl compounds and various cyclization reactions. nih.govresearchgate.net While effective, these routes can present challenges related to atom economy, the use of hazardous reagents, and multi-step processes. Future research must prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions involving precursors like 2-aminopyrazine (B29847), an aldehyde, and an isocyanide can offer a streamlined and efficient route to the core structure. nih.gov Iodine-catalyzed MCRs, for instance, have shown promise for related structures, providing good yields at room temperature and simplifying workup procedures. nih.gov

C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine (B132010) C-H bonds has become a powerful strategy, often utilizing visible light or transition-metal catalysis. mdpi.comrsc.org Extending these methodologies to the imidazo[1,2-a]pyrazine core, specifically for introducing the carboxylate group at the C3 position, would represent a significant advancement, bypassing the need for pre-functionalized starting materials.

Green Chemistry Approaches: Future syntheses should focus on utilizing greener solvents like water or ethanol, employing catalyst-free conditions where possible, and leveraging energy-efficient techniques such as microwave or ultrasound assistance. organic-chemistry.org The challenge lies in adapting these green methods to produce lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate with high purity and yield.

Synthetic StrategyCurrent ApproachFuture Direction/ChallengePotential Benefits
Core Formation Cyclo-condensation of 2-aminopyrazine with functionalized carbonyls. researchgate.netOne-pot, multicomponent reactions (MCRs). nih.govIncreased efficiency, reduced waste, simplified procedure.
Carboxylation Often involves multi-step sequences starting with pre-functionalized reagents.Direct C-H carboxylation using CO2 or other sustainable C1 sources.Improved atom economy, use of renewable feedstock.
Catalysis Use of transition metals (e.g., Palladium, Copper). organic-chemistry.orgTransition-metal-free catalysis (e.g., iodine) or photocatalysis. nih.govmdpi.comLower cost, reduced metal contamination, milder reaction conditions.
Solvent/Energy Conventional organic solvents and thermal heating.Green solvents (water, ethanol) and energy-efficient methods (microwave, ultrasound). organic-chemistry.orgReduced environmental impact, faster reaction times.

Comprehensive Exploration of Structure-Reactivity Relationships

While structure-activity relationships (SAR) for various imidazo[1,2-a]pyrazine derivatives have been investigated, particularly concerning their biological activities as anticancer agents or enzyme inhibitors, a deep understanding of the structure-reactivity relationships is less developed. nih.govacs.orgresearchgate.net The presence of the lithium carboxylate moiety in the target compound introduces unique reactivity that warrants thorough investigation.

Future research should focus on:

Systematic Substituent Effects: A systematic study of how different substituents at various positions (e.g., C2, C5, C6, C8) on the imidazopyrazine ring influence the electronic properties and reactivity of the C3-carboxylate group is needed. This would involve synthesizing a library of derivatives and quantifying their reactivity in benchmark chemical transformations.

Coordination Chemistry: The interaction between the lithium cation and the carboxylate, as well as potential secondary coordination with the nitrogen atoms of the heterocyclic core, is a critical aspect. A comprehensive exploration of this coordination chemistry is essential for understanding its solubility, stability, and utility in subsequent reactions.

Reaction Kinetics and Mechanistic Studies: Detailed kinetic and mechanistic studies of reactions involving the carboxylate group (e.g., esterification, amidation, or decarboxylation) will provide fundamental insights. This knowledge is crucial for controlling reaction outcomes and designing more efficient synthetic transformations using this compound as a building block.

Integration into Advanced Functional Materials with Tunable Properties

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry and is increasingly recognized for its potential in materials science due to its rigid, planar geometry and rich electronic properties. mdpi.com The lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate is an ideal candidate for integration into advanced functional materials.

Future directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylate group serves as a perfect linker for constructing MOFs or coordination polymers. By reacting the compound with various metal ions, it may be possible to create porous materials with applications in gas storage, separation, or heterogeneous catalysis. The challenge will be to control the resulting topologies and functionalities.

Luminescent Materials: Many heterocyclic compounds exhibit interesting photophysical properties. Research into the fluorescence and phosphorescence of materials derived from lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate could lead to the development of novel organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.

Conductive Polymers: Incorporating the imidazopyrazine unit into the backbone of conjugated polymers could yield materials with tailored electronic properties. The carboxylate group can be used as a handle to improve processability or to modulate the electronic band gap of the resulting polymer, making it suitable for applications in organic electronics.

Computational Design and Predictive Synthesis of Related Imidazopyrazine Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules. benthamscience.com Applying these methods to lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate and its derivatives can guide synthetic efforts and predict material properties.

Key research avenues are:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and spectroscopic properties of new derivatives. researchgate.net This can help in understanding structure-reactivity relationships and in designing molecules with desired characteristics, such as specific absorption/emission wavelengths or redox potentials.

Predictive Reaction Modeling: Computational modeling can be used to predict the feasibility and selectivity of novel synthetic routes. By simulating reaction mechanisms and transition states, chemists can identify the most promising conditions before embarking on extensive experimental work, saving time and resources.

Virtual Screening for Materials Discovery: Large virtual libraries of materials, such as MOFs or polymers incorporating the imidazopyrazine core, can be computationally generated and screened for desired properties (e.g., porosity, electronic band gap). This high-throughput screening approach can identify top-performing candidates for subsequent synthesis and experimental validation.

Multidisciplinary Research Prospects in Interface with Other Scientific Fields

The versatile structure of lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate opens up numerous opportunities for collaborative research at the interface of chemistry, biology, and materials science.

Promising multidisciplinary prospects include:

Medicinal Chemistry and Chemical Biology: The core scaffold is known to interact with various biological targets, including kinases and tubulin. acs.orgnih.govnih.gov The lithium carboxylate can serve as a synthetic handle to attach these scaffolds to other molecules, creating bioconjugates, targeted drug delivery systems, or probes for studying biological processes. For example, its derivatives have been explored as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is relevant for cancer immunotherapy. acs.orgnih.gov

Supramolecular Chemistry: The planar, aromatic nature of the imidazopyrazine core, combined with the ionic carboxylate group, makes it an excellent candidate for studies in molecular recognition and self-assembly. Research in this area could lead to the development of novel gels, liquid crystals, or self-healing materials.

Catalysis: By tethering transition metal complexes to the imidazopyrazine scaffold via the carboxylate group, new homogeneous or heterogeneous catalysts could be developed. The heterocyclic core could act as a non-innocent ligand, modulating the electronic properties and reactivity of the catalytic metal center.

Q & A

Q. What are the optimized synthetic routes for lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate and its derivatives?

The synthesis often involves Grignard reagent addition to chlorinated imidazo[1,2-a]pyrazine intermediates, followed by oxidation. For example, treating 6-chloroimidazo[1,2-a]pyrazine with organomagnesium reagents (e.g., 4-methoxyphenylmagnesium bromide complexed with LiCl) yields dihydroimidazo[1,2-a]pyrazine intermediates, which are oxidized using DDQ to form 8-arylated derivatives (37–95% yields). Critical parameters include solvent choice (e.g., THF), temperature control, and stoichiometric ratios to minimize side reactions .

Q. Which analytical techniques are essential for characterizing lithium(1+) imidazo[1,2-a]pyrazine-3-carboxylate?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for confirming structural integrity and purity. For example, ¹H NMR can identify aromatic proton environments in the heterocyclic core, while HRMS verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What common functionalization reactions are applicable to the imidazo[1,2-a]pyrazine scaffold?

Key reactions include:

  • Substitution : Chloro or bromo substituents undergo nucleophilic displacement with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation/Reduction : DDQ oxidizes dihydro intermediates to aromatic derivatives, while NaBH₄ reduces carbonyl groups selectively .
  • Ester Hydrolysis : Basic conditions (NaOH/EtOH) cleave the carboxylate ester to the free acid .

Q. How are intermediates stabilized during the synthesis of imidazo[1,2-a]pyrazine derivatives?

Partially saturated intermediates (e.g., dihydroimidazo[1,2-a]pyrazines) are highly unstable. Immediate oxidation with DDQ or trapping with electrophiles (e.g., PhSO₂SPh) prevents decomposition. Low-temperature quenching (−78°C) and inert atmospheres (N₂/Ar) are critical .

Q. What biological screening methods are used to evaluate imidazo[1,2-a]pyrazine derivatives?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Kinase Inhibition : Fluorescence-based assays for inflammatory targets (e.g., JAK/STAT pathways) .

Advanced Research Questions

Q. How can researchers address variability in reaction yields during the synthesis of substituted imidazo[1,2-a]pyrazines?

Yield optimization requires tuning catalyst systems (e.g., LiCl in Grignard reactions), solvent polarity (e.g., DMF vs. THF), and stepwise purification. For example, alkylmagnesium reagents (e.g., MeMgBr) give higher yields (67–95%) than aryl counterparts (37–78%) due to steric and electronic factors .

Q. What mechanistic role does DDQ play in the oxidation of dihydroimidazo[1,2-a]pyrazines?

DDQ acts as a two-electron oxidant, abstracting hydrides from the dihydro intermediate to regenerate aromaticity. Computational studies suggest that electron-deficient quinones (e.g., DDQ) enhance oxidation efficiency by stabilizing transition states through π-π interactions .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?

Discrepancies often arise from assay conditions (e.g., cell line specificity) or substituent effects. Structure-activity relationship (SAR) studies using standardized panels (e.g., NCI-60) and molecular docking (e.g., kinase ATP-binding sites) clarify bioactivity trends. For example, trifluoromethyl groups enhance target affinity by hydrophobic interactions :

DerivativeSubstituentBioactivity (IC₅₀)
27d (R = Me)Methyl12 μM (JAK3)
27f (R = CF₃)Trifluoromethyl0.8 μM (JAK3)

Q. How do computational models aid in predicting the biological targets of imidazo[1,2-a]pyrazines?

Density functional theory (DFT) calculations predict electrophilic regions for target binding. For example, acetylated derivatives show enhanced GABA receptor affinity due to carbonyl dipole interactions, validated via molecular dynamics simulations .

Q. What are the challenges in scaling up imidazo[1,2-a]pyrazine synthesis for preclinical studies?

Key issues include:

  • Purification : Column chromatography is impractical; switch to recrystallization (e.g., EtOAc/hexane).
  • Intermediate Stability : Use flow chemistry to minimize degradation of sensitive intermediates.
  • Cost-Efficiency : Replace DDQ with cheaper oxidants (e.g., MnO₂) post-optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.